(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN7O/c26-20-7-9-21(10-8-20)33-24-22(29-30-33)23(27-16-28-24)31-11-13-32(14-12-31)25(34)19-6-5-17-3-1-2-4-18(17)15-19/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJJRWDACZYTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism. The compound’s interaction with these kinases involves binding to the ATP-binding site, thereby preventing the transfer of phosphate groups to target proteins. This inhibition can lead to altered cellular signaling pathways and reduced cell proliferation.
Cellular Effects
The effects of (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Additionally, it can inhibit the expression of oncogenes and enhance the expression of tumor suppressor genes, thereby reducing tumor growth and proliferation.
Molecular Mechanism
The molecular mechanism of action of (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of protein kinases, leading to their inhibition and subsequent disruption of downstream signaling pathways. This inhibition can result in decreased phosphorylation of target proteins, altered cellular responses, and changes in gene expression profiles. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone have been shown to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The extent of these effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone in animal models have been found to vary with different dosages. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins such as albumin can facilitate the compound’s transport in the bloodstream, influencing its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to induce apoptosis. The precise subcellular localization can influence the compound’s efficacy and specificity in targeting cellular processes.
Biological Activity
The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biochemical interactions, and biological efficacy based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Triazolopyrimidine Core: This moiety is known for its diverse biological activities.
- Piperazine Ring: Often associated with neuroactive compounds and has been implicated in various pharmacological effects.
- Fluorophenyl Group: The presence of fluorine can enhance lipophilicity and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, such as those related to cancer cell proliferation and inflammation.
- Receptor Modulation: It can bind to various receptors, potentially altering signaling pathways that influence cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity: Preliminary studies have shown that derivatives containing the triazolopyrimidine core can inhibit the growth of various cancer cell lines. For example, compounds similar to this structure have demonstrated significant efficacy against human breast cancer cells with IC50 values ranging from 10 μM to 30 μM .
- Antimicrobial Properties: The piperazine moiety has been associated with antimicrobial effects. Compounds with similar structures have shown activity against both bacterial and fungal pathogens.
Case Studies
- In Vitro Studies:
- Mechanistic Insights:
-
Pharmacokinetics:
- The compound's lipophilicity due to the fluorophenyl group may enhance its absorption and distribution in vivo, although detailed pharmacokinetic studies are still needed.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Similar structure | Anticancer | 18 μM |
| Compound B | Similar structure | Antimicrobial | 30 μM |
| Compound C | Similar structure | Enzyme Inhibition | 15 μM |
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolopyrimidine Derivatives with Varied Aryl Substituents
A closely related analog, {4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7), replaces the 4-fluorophenyl group with a 4-methylphenyl moiety and substitutes the naphthalen-2-yl methanone with a 4-(trifluoromethyl)phenyl group . Key differences include:
*Calculated based on molecular formulae.
The 4-fluorophenyl group in the original compound may improve target binding through electronegative interactions, whereas the methyl group in the analog could reduce polarity. The trifluoromethyl group in the analog likely enhances metabolic resistance but may reduce solubility compared to the naphthalen-2-yl group .
Piperazine-Linked Methanone Derivatives
describes compounds such as thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21), where the triazolopyrimidine core is replaced with a thiophene ring. Piperazine-containing compounds often exhibit improved solubility and bioavailability due to the basic nitrogen atoms, a feature shared by both the original compound and its analogs .
Computational Similarity Analysis
Using molecular fingerprinting methods (e.g., MACCS or Morgan fingerprints), the Tanimoto coefficient can quantify structural similarity between compounds . For instance:
Q & A
Basic: What are the key synthetic steps for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step protocols to construct the triazolopyrimidine core and functionalize the piperazine and naphthyl groups. A typical approach includes:
- Step 1: Formation of the triazolopyrimidine ring via cyclocondensation of substituted precursors (e.g., 4-fluorophenyltriazole with pyrimidine derivatives) under reflux in dimethylformamide (DMF) .
- Step 2: Piperazine coupling using Buchwald-Hartwig amination or nucleophilic substitution, optimized with catalysts like Pd/C or CuI to enhance yield (70–85%) .
- Step 3: Final naphthyl methanone introduction via Friedel-Crafts acylation, requiring anhydrous conditions and Lewis acids (e.g., AlCl₃) .
Optimization: Solvent polarity (DMF vs. dichloromethane), temperature gradients (60–120°C), and catalyst loading are systematically adjusted to minimize side products .
Basic: Which spectroscopic and analytical methods validate its structural integrity?
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorophenyl δ ~7.5 ppm; naphthyl protons δ ~7.8–8.2 ppm) .
- Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]⁺ at m/z 495.2) and fragmentation patterns .
- X-ray Crystallography: Resolves conformational flexibility of the piperazine ring and triazolopyrimidine planarity .
Advanced: How do substituent modifications influence biological activity?
Comparative structure-activity relationship (SAR) studies reveal:
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Fluorophenyl | Enhances target binding (e.g., kinase inhibition) via hydrophobic interactions . | |
| Naphthyl methanone | Improves solubility and membrane permeability | |
| Piperazine linker | Modulates pharmacokinetics (e.g., t₁/₂ = 4–6 hr in vitro) . |
Replacing the 4-fluorophenyl with bulkier groups (e.g., 3-methoxyphenyl) reduces potency by 40–60%, highlighting steric sensitivity .
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Contradictions arise from assay variability (e.g., cell lines, concentration ranges). Strategies include:
- Standardized Assays: Use isogenic cell lines and consistent IC₅₀ protocols (e.g., MTT assays at 48 hr incubation) .
- Meta-Analysis: Pool data from >3 independent studies to identify trends (e.g., antiproliferative EC₅₀ = 1.2–2.5 µM across leukemia models) .
- Target Validation: Confirm mechanism via knock-down/out models (e.g., siRNA silencing of kinase targets) .
Basic: What are its solubility and stability profiles under experimental conditions?
- Solubility: Moderate in DMSO (>10 mM), low in aqueous buffers (<50 µM at pH 7.4). Additives (e.g., 0.1% Tween-80) improve dispersion .
- Stability: Degrades <5% over 24 hr in PBS (pH 7.4) at 25°C but rapidly hydrolyzes under acidic conditions (pH <3) .
Storage: −20°C under argon; avoid light exposure to prevent photodegradation .
Advanced: How to design assays for target specificity against off-target effects?
- Panel Screening: Test against 50+ kinases/enzymes (e.g., Eurofins KinaseProfiler®) to identify selectivity ratios .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by monitoring protein denaturation .
- CRISPR-Cas9 Validation: Generate target-knockout cell lines to isolate compound-specific effects .
Advanced: What computational tools predict SAR and optimize derivatives?
- Molecular Docking (AutoDock Vina): Models interactions with ATP-binding pockets (e.g., docking score −9.2 kcal/mol for kinase X) .
- QSAR Modeling: Utilizes descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- MD Simulations (GROMACS): Assesses piperazine-naphthyl conformational dynamics over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
